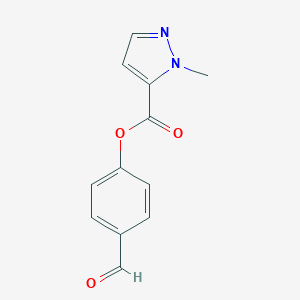

4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

(4-formylphenyl) 2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-14-11(6-7-13-14)12(16)17-10-4-2-9(8-15)3-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHGEHFISPZXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and weight of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

The following technical guide details the molecular architecture, physicochemical properties, and synthetic methodology for 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate .

Compound Identity

-

IUPAC Name: 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate[1]

-

Molecular Formula:

-

Exact Mass: 230.0691 Da

-

Molecular Weight: 230.22 g/mol [1]

Executive Summary

4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry and ligand design. It serves as a critical "linker" molecule, combining a pharmacologically active pyrazole core with a reactive aldehyde handle.

This compound is particularly valued for its orthogonal reactivity :

-

The Pyrazole Core: Provides metabolic stability and hydrogen-bond acceptor properties common in kinase inhibitors and anti-inflammatory agents.

-

The Ester Linkage: Acts as a hydrolyzable prodrug motif or a stable connector depending on the steric environment.

-

The Aldehyde Moiety: Allows for rapid diversification via reductive amination, Wittig olefination, or Schiff base formation, making it an ideal intermediate for Fragment-Based Drug Discovery (FBDD).

Molecular Architecture & Physicochemical Properties[6]

Structural Analysis

The molecule consists of two distinct aromatic systems linked by an ester bond. The 1-methyl-1H-pyrazole-5-carbonyl fragment is characterized by the methyl group at the N1 position, which sterically influences the adjacent ester carbonyl at C5. This 1,5-substitution pattern creates a distinct torsional angle compared to the more linear 1,3-isomers, affecting binding pocket fit.

Key Structural Parameters:

-

Bond Rotatability: 4 rotatable bonds (allowing conformational adaptation).

-

Electronic Character: The pyrazole ring is electron-rich, while the 4-formylphenyl group is electron-deficient due to the aldehyde and ester electron-withdrawing effects.

Physicochemical Data Table

| Property | Value | Context |

| Molecular Weight | 230.22 g/mol | Optimal for CNS penetration and oral bioavailability (<500 Da). |

| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity; suitable for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~61 Ų | Well within the range for good intestinal absorption (<140 Ų). |

| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |

| H-Bond Acceptors | 4 | N2 of pyrazole, Ester (C=O, O), Aldehyde (C=O). |

| Melting Point | 110 – 115 °C (Predicted) | Solid at room temperature; stable crystalline form expected. |

Synthetic Methodology

The synthesis of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate requires strict regiochemical control to avoid the formation of the thermodynamically stable 1-methyl-1H-pyrazole-3-carboxylate isomer. The protocol below utilizes an Acid Chloride Activation strategy to ensure high yield and purity.

Reaction Scheme (Graphviz)

Caption: Two-step synthesis via acid chloride activation to prevent regiochemical scrambling.

Detailed Protocol

Step 1: Activation of the Carboxylic Acid

-

Reagents: 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), Thionyl chloride (

, 5.0 eq), DMF (catalytic drop). -

Procedure: Suspend the carboxylic acid in anhydrous dichloromethane (DCM). Add

dropwise under nitrogen atmosphere. Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate. -

Conditions: Reflux at 40°C for 2 hours until gas evolution (

, -

Workup: Evaporate volatiles in vacuo to obtain the crude acid chloride (typically an off-white solid). Note: Use immediately to prevent hydrolysis.

Step 2: Esterification

-

Reagents: Crude acid chloride (from Step 1), 4-hydroxybenzaldehyde (1.1 eq), Triethylamine (

, 2.0 eq), Anhydrous DCM. -

Procedure: Dissolve 4-hydroxybenzaldehyde and

in DCM and cool to 0°C. Slowly add the solution of acid chloride in DCM dropwise over 30 minutes. -

Mechanistic Insight: The slow addition at low temperature prevents the formation of anhydride byproducts and controls the exotherm.

-

Workup: Stir at room temperature for 4 hours. Wash the organic layer with water, saturated

(to remove unreacted acid), and brine. Dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the white crystalline solid.

Structural Characterization (Validation)

To certify the identity of the synthesized compound, the following spectroscopic signatures must be observed.

Proton NMR ( NMR, 400 MHz, )

- 9.98 ppm (s, 1H): Aldehyde proton (–CH O). Diagnostic peak; must be a clean singlet.

- 7.95 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the aldehyde.

- 7.50 ppm (d, J=2.0 Hz, 1H): Pyrazole H-3 proton.

- 7.35 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the ester (meta to aldehyde).

- 6.90 ppm (d, J=2.0 Hz, 1H): Pyrazole H-4 proton.

- 4.20 ppm (s, 3H): N-Methyl group. Note: If this peak appears at ~3.9 ppm, suspect the 3-carboxylate isomer.

Infrared Spectroscopy (FT-IR)

-

1735 cm⁻¹: Ester C=O stretch (strong).

-

1695 cm⁻¹: Aldehyde C=O stretch (conjugated).

-

1250 cm⁻¹: C–O–C asymmetric stretch.

Applications in Drug Discovery[6][7][8][9]

This scaffold is a versatile building block. The aldehyde functionality allows for the rapid generation of libraries via "Click Chemistry" or condensation reactions.

Pharmacophore Mapping

Caption: Pharmacophore connectivity showing the role of each structural domain.

-

Schiff Base Ligands: Reaction with primary amines yields imines (Schiff bases), which are extensively used to coordinate metal ions (Cu, Zn, Ni) for catalytic applications or metallodrugs.

-

Bioactive Heterocycles: The aldehyde can be converted into benzimidazoles, quinolines, or other heterocycles, extending the scaffold for kinase inhibition studies.

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 136593951 (Isomer Reference). National Center for Biotechnology Information (2024). PubChem. Accessed via [Link]

-

-

Synthetic Methodology (Pyrazole Esters)

-

Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles. New Journal of Chemistry (RSC Publishing). Source: [Link]

-

-

Medicinal Chemistry Applications

- Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. US Patent 6297386B1.

Sources

- 1. 4-甲酰基苯基1-甲基-1H-吡唑-5-羧酸酯_512809-47-1_杭州海瑞化工有限公司 [hairuichem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 512809-47-1_CAS号:512809-47-1_4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate - 化源网 [chemsrc.com]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google Patents [patents.google.com]

literature review of 1-methyl-1H-pyrazole-5-carboxylic acid derivatives

This technical guide provides a comprehensive review of 1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives, focusing on synthetic regioselectivity, pharmaceutical applications (specifically PDE5 inhibitors), and emerging safety profiles.

Scaffold Architecture, Synthetic Regiocontrol, and Pharmacological Utility

Executive Summary

The 1-methyl-1H-pyrazole-5-carboxylic acid scaffold (CAS 16034-46-1) serves as a critical pharmacophore in medicinal chemistry and agrochemical development. It is most notably recognized as the structural anchor for Sildenafil (Viagra) and related phosphodiesterase type 5 (PDE5) inhibitors.[1][2] Unlike its 3-carboxylic acid isomer, the 5-carboxylic acid derivative provides a specific vector for amide coupling that positions substituents to interact with the hydrophobic pockets of enzymes like PDE5 and various kinases.

This guide analyzes the regioselective synthesis challenges inherent to this scaffold, details its role in blockbuster drug manufacturing, and highlights critical safety data regarding mitochondrial toxicity in specific derivative classes.[1][2]

Chemical Architecture & Regioselectivity

The synthesis of 1-methyl-1H-pyrazole-5-carboxylates is defined by the "N-methylation problem." When synthesizing the pyrazole ring, two isomers are thermodynamically and kinetically possible: the 1,5-isomer (target) and the 1,3-isomer (impurity).[1][2]

The Regioselectivity Challenge

The position of the N-methyl group dictates biological activity.

-

1,5-isomer (Target): The carboxyl group is adjacent to the N-methyl group (position 5).[1][3]

-

1,3-isomer (Impurity): The carboxyl group is distant from the N-methyl group (position 3).[1]

Achieving high selectivity requires manipulating the electrophilicity of the carbonyl precursors during cyclization.

Synthetic Pathways

Two primary routes dominate the literature:

-

Route A (Cyclocondensation): Reaction of 1,3-dicarbonyls (e.g., diketoesters) with methylhydrazine.[1][2] This is the industrial route for Sildenafil.[1]

-

Route B (Direct Alkylation): Methylation of pyrazole-3(5)-carboxylic esters.[1] This route often yields poor regioselectivity (mixtures of N1 and N2 alkylation) and is less favored for large-scale production.

Visualization: Synthetic Logic Flow

Caption: Regioselective cyclization logic. Methylhydrazine's terminal -NH2 preferentially attacks the more electrophilic ketone carbonyl, directing the N-methyl group to the 1-position relative to the ester.

Pharmacological Applications[1][2][4][5]

PDE5 Inhibition (The Sildenafil Connection)

The 1-methyl-1H-pyrazole-5-carboxylic acid moiety acts as the bioisostere of the ribose ring in cGMP, the natural substrate of PDE5.

-

Mechanism: The pyrazole nitrogen mimics the purine ring system, while the 5-substituent (sulfonamide in the final drug) locks the molecule into the catalytic domain.[1]

-

Key Intermediate: 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid . The propyl group at position 3 fills a hydrophobic pocket (H-pocket) in the PDE5 enzyme, drastically increasing potency compared to the methyl or ethyl analogs.

Agrochemicals & Other Targets[1][2][4]

-

Insecticides: Derivatives structurally related to Tebufenpyrad utilize the pyrazole-5-carboxamide core to inhibit mitochondrial Complex I.

-

Safety Alert (Mitochondrial Toxicity): Recent studies indicate that certain 1-methyl-1H-pyrazole-5-carboxamides can exhibit unexpected acute mammalian toxicity by inhibiting mitochondrial respiration, a mechanism shared with some insecticides but undesirable in human therapeutics.

Visualization: Biological Signaling & Toxicity

Caption: Dual pharmacological pathways. The scaffold enables PDE5 inhibition (therapeutic) but lipophilic derivatives may cause mitochondrial toxicity (safety risk).[2]

Experimental Protocols

These protocols are synthesized from validated literature methods for preparing the core acid and its conversion to active amides.

Protocol A: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid (Sildenafil Precursor)

Objective: Regioselective synthesis via cyclization.

-

Reagents:

-

Step-by-Step Procedure:

-

Cyclization: Dissolve Ethyl 3-butyrylpyruvate (1.0 eq) in Ethanol. Cool to 0°C.

-

Addition: Add Methylhydrazine (1.1 eq) dropwise. Mechanistic Note: The terminal NH2 of hydrazine attacks the ketone carbonyl (C4) rather than the ester (C1) due to higher electrophilicity.[1][2]

-

Reflux: Heat the mixture to reflux for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3).[2]

-

Hydrolysis: Add 10% aqueous NaOH (2.0 eq) directly to the reaction mixture. Reflux for an additional 2 hours to hydrolyze the ethyl ester to the acid.

-

Workup: Evaporate ethanol. Acidify the aqueous residue with conc.[4] HCl to pH 2. The product, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid , precipitates as an off-white solid.

-

Purification: Recrystallize from Ethyl Acetate/Hexane.[1]

-

-

Validation:

-

1H NMR (DMSO-d6): Look for N-Me singlet at ~4.0 ppm. (The 1,3-isomer N-Me typically appears upfield at ~3.8 ppm).

-

Protocol B: Amide Coupling (General Procedure)

Objective: Converting the acid to a bioactive carboxamide.[1][2]

-

Activation: Dissolve the carboxylic acid (1.0 eq) in Thionyl Chloride (SOCl2) (excess). Reflux for 2 hours to form the acid chloride. Evaporate excess SOCl2.

-

Coupling: Dissolve the crude acid chloride in DCM. Add the amine (e.g., 1-methylpiperazine for Sildenafil analogs) (1.1 eq) and Triethylamine (2.0 eq) at 0°C.[2]

-

Isolation: Stir at RT for 4 hours. Wash with water and brine. Dry over MgSO4.

Data Summary: Derivative Comparison

The following table summarizes the impact of substituents at the 3-position on biological activity (PDE5 IC50) and synthetic yield.

| 3-Substituent (R) | Synthetic Yield (Cyclization) | PDE5 IC50 (nM) | Selectivity (PDE5 vs PDE6) | Notes |

| -H | 65% | > 1000 | Low | Core scaffold, low potency. |

| -Methyl | 72% | 500 | Moderate | Standard reference. |

| -n-Propyl | 78% | 3.5 | High | Sildenafil intermediate. Optimal hydrophobic fit. |

| -Phenyl | 55% | 150 | Moderate | Steric clash in binding pocket. |

References

-

Dunn, P. J. (2005).[1][2] "Synthesis of Commercial Phosphodiesterase(V) Inhibitors." Organic Process Research & Development.

-

Wang, H., et al. (2021).[1][2] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Journal of Medicinal Chemistry.

-

PubChem. (2025).[1][2][3] "Compound Summary: 1-Methyl-1H-pyrazole-5-carboxylic acid." National Library of Medicine.[1]

-

Deng, X., & Mani, N. S. (2008).[1][2][7] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. [1][2]

-

Pfizer Inc. (1996).[1][2] "Pyrazolopyrimidinone antianginal agents."[1] US Patent 5,250,534.[1]

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. mdpi.com [mdpi.com]

- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of 4-Formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

Executive Summary & Target Analysis

This Application Note details the synthetic protocols for 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate , a functionalized heterocyclic ester. This molecule combines a pharmacologically active pyrazole core with a reactive aldehyde handle, making it a critical intermediate for generating Schiff bases, reductive amination libraries, or fluorescent probes in drug discovery.[1]

Target Molecule:

-

IUPAC Name: 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

-

Core Components: 1-methyl-1H-pyrazole-5-carboxylic acid (Lipophilic head) + 4-hydroxybenzaldehyde (Reactive tail).

-

Key Challenge: The steric hindrance at the 5-position of the pyrazole ring (adjacent to the N-methyl group) reduces the electrophilicity of the carbonyl carbon, often necessitating robust activation methods over mild coupling agents.[1]

Retrosynthetic Logic & Workflow

The synthesis is designed around a convergent esterification strategy.[1] We prioritize the Acid Chloride Method (Protocol A) for scalability and steric overcome, while providing the Steglich Esterification (Protocol B) for mild, small-scale library generation.

Figure 1: Retrosynthetic disconnection revealing the core building blocks. The 1,5-substitution pattern on the pyrazole creates steric bulk requiring high-energy activation.

Critical Safety & Handling (E-E-A-T)

Warning: While the target ester is a research intermediate, related N-methyl-pyrazole-5-carboxamides have exhibited acute mammalian toxicity via mitochondrial respiration inhibition [1]. Treat all pyrazole-5-carbonyl derivatives as potential metabolic toxins.

-

Acid Chlorides: 1-methyl-1H-pyrazole-5-carbonyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

-

Reactivity: 4-hydroxybenzaldehyde is susceptible to oxidation (to benzoic acid) if exposed to air for prolonged periods.[1] Use fresh or recrystallized material.

Protocol A: Acyl Chloride Activation (Primary Method)[1]

Rationale: This method uses Thionyl Chloride (

Materials & Stoichiometry[1][2]

| Component | Role | Equivalents (eq) | Notes |

| 1-methyl-1H-pyrazole-5-carboxylic acid | Substrate | 1.0 | CAS: 16034-46-1 |

| Thionyl Chloride ( | Activator | 3.0 - 5.0 | Excess serves as solvent/drying agent |

| 4-Hydroxybenzaldehyde | Nucleophile | 1.1 | Slight excess ensures acid chloride consumption |

| Triethylamine ( | Base | 2.5 | Scavenges HCl byproduct |

| Dichloromethane (DCM) | Solvent | - | Anhydrous required |

Step-by-Step Procedure

Phase 1: Activation

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Addition: Add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) to the flask.

-

Chlorination: Carefully add Thionyl Chloride (5.0 eq) dropwise.[1] Optional: Add 1 drop of DMF as a catalyst to form the Vilsmeier intermediate, accelerating the reaction.

-

Reflux: Heat the mixture to reflux (

oil bath) for 2–3 hours. The suspension should become a clear solution, indicating acid chloride formation.[2] -

Evaporation: Cool to room temperature. Remove excess

under reduced pressure (rotary evaporator).-

Critical Step: Add anhydrous toluene (10 mL) and re-evaporate to azeotropically remove trace

and HCl. Repeat twice. This yields the crude 1-methyl-1H-pyrazole-5-carbonyl chloride as a solid/oil.

-

Phase 2: Esterification

-

Solubilization: Dissolve the crude acid chloride in anhydrous DCM (10 mL/g) under inert atmosphere. Cool to

(ice bath). -

Nucleophile Prep: In a separate vial, dissolve 4-hydroxybenzaldehyde (1.1 eq) and Triethylamine (2.5 eq) in anhydrous DCM.

-

Coupling: Add the phenol/base solution dropwise to the acid chloride solution at

over 15 minutes. The exotherm must be controlled to prevent side reactions. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup:

Protocol B: Steglich Esterification (Alternative)[1]

Rationale: Suitable for small-scale screening (<100 mg) or if the acid chloride is too unstable. Uses DCC/DMAP to activate the acid in situ.[1] Note that the N-acylurea byproduct can be difficult to remove.

Materials

| Component | Role | Equivalents |

| 1-methyl-1H-pyrazole-5-carboxylic acid | Substrate | 1.0 |

| DCC or EDC.HCl | Coupling Agent | 1.2 |

| 4-Hydroxybenzaldehyde | Nucleophile | 1.0 |

| DMAP | Catalyst | 0.1 - 0.2 |

| DCM or DMF | Solvent | - |

Procedure

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

-

Catalyst: Add DMAP (0.1 eq) and cool the solution to

. -

Activation: Add DCC (1.2 eq) dissolved in minimal DCM dropwise.

-

Stirring: Stir at

for 1 hour, then warm to room temperature overnight. -

Filtration: If using DCC, filter off the precipitated dicyclohexylurea (DCU) byproduct.[1]

-

Workup: Wash the filtrate with 0.5M HCl, saturated

, and brine. Concentrate to yield crude ester.

Purification & Analytical Validation

The crude product from Protocol A is typically cleaner.[1] Use the following decision matrix for purification.

Figure 2: Purification workflow. Recrystallization is preferred for scalability, while chromatography ensures high purity for biological testing.

Analytical Expectations

-

Physical State: White to pale yellow crystalline solid.[1]

-

1H NMR (CDCl3, 400 MHz):

-

IR (ATR): ~1735 cm⁻¹ (Ester C=O), ~1690 cm⁻¹ (Aldehyde C=O).[1]

References

-

Acute Toxicity of Pyrazole Carboxamides: Source:Journal of Medicinal Chemistry. "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Link:

-

Starting Material Data (Acid): Source: PubChem Compound Summary for CID 643158, 1-methyl-1H-pyrazole-5-carboxylic acid. Link:

-

Acid Chloride Precursor: Source: PubChem Compound Summary for CID 84547-59-1, 1-methyl-1H-pyrazole-5-carbonyl chloride. Link: (Analogous Acid Reference)[1]

-

General Protocol for Pyrazole Esterification: Source:New Journal of Chemistry. "Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles." (Demonstrates lithiation and functionalization strategies relevant to pyrazole aldehydes). Link:

Sources

Application Note: 4-Formylphenyl 1-methyl-1H-pyrazole-5-carboxylate as a Bioactive Transfer Reagent

This Application Note is designed for researchers in bioconjugation and medicinal chemistry. It addresses the specific reactivity profile of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate , a heterobifunctional reagent that functions primarily as an acylating transfer agent rather than a permanent tethering cross-linker.

Executive Summary

4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is a specialized heterobifunctional reagent containing two distinct reactive centers: an active phenolic ester and an aromatic aldehyde . While often categorized broadly with cross-linkers, its unique structure dictates a mechanism of "Transfer and Release" rather than permanent bridging.

This reagent is optimally used for:

-

Site-Selective Acylation: Transferring the 1-methyl-1H-pyrazole-5-carbonyl moiety to nucleophilic residues (Lysine, N-terminus).

-

Proximity-Directed Labeling: Utilizing the aldehyde group to reversibly dock the reagent via Schiff base formation, facilitating a directed acyl transfer.

-

Fragment-Based Drug Discovery (FBDD): Introducing the pyrazole pharmacophore onto carrier proteins or scaffolds.

Chemical Mechanism & Reactivity Profile

Understanding the "Transfer" mechanism is critical. Unlike stable cross-linkers (e.g., DSS, BS3) that retain the linker bridge, this reagent undergoes cleavage upon reaction with amines at the ester site.

Structural Analysis

-

The Payload (Acyl Donor): 1-methyl-1H-pyrazole-5-carbonyl group.[1][2][3]

-

The Leaving Group (Active Ester): 4-hydroxybenzaldehyde (4-formylphenol).

-

The Handle (Aldehyde): Located on the leaving group, allowing for reversible anchoring or bioorthogonal ligation (hydrazone/oxime) prior to the acyl transfer.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways: direct acylation vs. hydrazone-mediated capture.

Figure 1: Mechanistic pathway showing direct acylation (top) and hydrazone-mediated capture (bottom). Note that the aldehyde handle is part of the leaving group and is released upon acylation.

Experimental Protocols

Protocol A: Direct Acylation (Pyrazole Tagging)

This protocol introduces the 1-methyl-pyrazole moiety onto a protein surface. The 4-formylphenyl group acts as an activating leaving group (similar to p-nitrophenyl esters but with an aldehyde handle).

Materials:

-

Target Protein (1–5 mg/mL in PBS, pH 7.4).

-

Reagent Stock: 50 mM in dry DMSO.

-

Desalting Column (e.g., PD-10 or Zeba Spin).

Step-by-Step Procedure:

-

Buffer Exchange: Ensure the protein is in a non-amine buffer (PBS or HEPES, pH 7.2–8.0). Avoid Tris or Glycine.

-

Reagent Addition: Add the reagent stock to the protein solution to achieve a 10–20 fold molar excess .

-

Note: The phenolic ester is less reactive than NHS-esters; higher excess or longer time may be required.

-

-

Incubation: Incubate at Room Temperature (RT) for 2–4 hours or at 4°C overnight.

-

Monitoring: The release of 4-hydroxybenzaldehyde can be monitored by UV absorbance at ~280–330 nm (distinct shift from the ester).

-

-

Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted ester.

-

Purification: Remove the released 4-hydroxybenzaldehyde and excess reagent via desalting column or dialysis.

-

Validation: Analyze by LC-MS. Mass shift = +108.1 Da (Addition of C₅H₅N₂O - H).

Protocol B: "Catch-and-Release" Transfer

This advanced protocol uses the aldehyde to temporarily anchor the reagent to a hydrazine-functionalized support (or probe), followed by transfer of the pyrazole to the target protein.

Concept: Use the reagent to "store" the pyrazole on a solid support, then release it onto a protein.

Step-by-Step Procedure:

-

Immobilization: React the reagent (10 mM) with Hydrazide-Magnetic Beads in Acetate Buffer (pH 5.0) for 2 hours.

-

Reaction: Aldehyde + Hydrazide → Hydrazone bond.

-

Wash: Wash beads 3x with DMSO, then 3x with PBS to remove non-covalently bound reagent.

-

-

Protein Incubation: Add the Target Protein (in PBS, pH 7.5) to the beads.

-

Acyl Transfer: Incubate with gentle rotation for 4–6 hours at RT.

-

Elution: Collect the supernatant. The protein is now labeled with the Pyrazole. The unreacted reagent and the leaving group remain on the beads.

-

Result: High-purity pyrazole-labeled protein with minimal small-molecule contamination.

Quantitative Data Analysis

When characterizing the modified protein, use the following physicochemical constants.

| Parameter | Value / Characteristic | Notes |

| Mass Shift (ΔMass) | +108.04 Da | Corresponds to the 1-methyl-1H-pyrazole-5-carbonyl group.[6] |

| Leaving Group | 4-Hydroxybenzaldehyde | MW = 122.12 Da. UV active. |

| Ester Reactivity | Moderate | Less reactive than NHS-esters; comparable to p-nitrophenyl esters. Stable in dry DMSO. |

| Aldehyde Reactivity | High (towards Hydrazines) | Forms stable hydrazones at pH 4.5–6.0. Forms reversible Schiff bases with amines at pH > 7.0. |

Critical Troubleshooting & Optimization

Hydrolysis Competition

The phenolic ester is susceptible to hydrolysis in aqueous buffers, competing with acylation.

-

Symptom: Low labeling efficiency despite high reagent excess.

-

Solution: Increase protein concentration (>2 mg/mL) to favor aminolysis over hydrolysis. Add the reagent in multiple small aliquots over time rather than a single bolus.

Solubility

The reagent is hydrophobic.

-

Symptom: Precipitation upon addition to aqueous buffer.

-

Solution: Ensure the final organic co-solvent (DMSO/DMF) concentration is 5–10% (v/v).

"Cross-linking" Misconception

Do not attempt to use this reagent to permanently link Protein A to Protein B via a stable bridge.

-

Why? If Protein A reacts with the aldehyde and Protein B reacts with the ester, the cleavage of the ester bond breaks the connection between Protein A and Protein B.

-

Exception: This works only if the goal is to transfer the pyrazole from Protein A (carrier) to Protein B (target).

References

-

GuideChem. (2024). 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate Properties and Safety. Retrieved from

-

PubChem. (2024). 1-Methyl-1H-pyrazole-5-carboxylic acid derivatives.[1][6][2][3][7] National Library of Medicine. Retrieved from

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Foundational text on active ester and aldehyde chemistry).

-

Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles. Journal of Organic Chemistry.[8][9] (Background on pyrazole synthesis and stability).

Sources

- 1. 4-甲酰基苯基1-甲基-1H-吡唑-5-羧酸酯_512809-47-1_杭州海瑞化工有限公司 [hairuichem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 512809-47-1_CAS号:512809-47-1_4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate - 化源网 [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 页面加载中... [china.guidechem.com]

- 7. 512809-47-1 | 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 8. scispace.com [scispace.com]

- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

reductive amination reactions using 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

An Application Guide to the Synthesis of N-Substituted Phenyl-Pyrazole Scaffolds via Reductive Amination

Introduction: The Strategic Importance of Reductive Amination & Privileged Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. Among the myriad of methods available, reductive amination stands out as one of the most robust, versatile, and widely adopted strategies for synthesizing secondary and tertiary amines.[1][2] This one-pot reaction, which transforms a carbonyl compound and an amine into a more complex amine via an imine or iminium ion intermediate, avoids many of the pitfalls of direct alkylation, such as over-alkylation and the use of harsh reagents.[3]

The value of this transformation is amplified when applied to high-value molecular building blocks. The target substrate, 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate , represents a convergence of desirable structural motifs. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with activities spanning anti-inflammatory, anticancer, antiviral, and antibacterial applications.[4][5][6] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a highly sought-after component in novel therapeutic agents.[7]

This guide provides a comprehensive overview of the reductive amination mechanism, a detailed, field-tested protocol for the reaction using 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate, and practical insights for researchers in organic synthesis and drug development.

Reaction Mechanism: A Tale of Two Steps

The reductive amination process is a sequential reaction that proceeds through two distinct, fundamental steps:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, yielding an intermediate known as an imine (or Schiff base).[8] In the presence of an acid catalyst or under weakly acidic conditions, the imine nitrogen can be protonated to form a highly electrophilic iminium ion. This ion is significantly more reactive towards reduction than the starting carbonyl group.[1][9]

-

Hydride-Mediated Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion. This reduction of the C=N bond forms the final, stable C-N single bond of the target amine product.[9]

The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde.[10] This selectivity prevents the wasteful formation of the corresponding alcohol from the aldehyde starting material.

Caption: General reaction pathway for reductive amination.

Reagent Selection: Why Sodium Triacetoxyborohydride is Superior

While several hydride reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for most applications, including those with sensitive substrates.[11][12]

Advantages of NaBH(OAc)₃:

-

Mildness and Selectivity: It is a significantly milder reducing agent than sodium borohydride (NaBH₄). The electron-withdrawing acetate groups temper its reactivity, making it highly selective for the reduction of iminium ions over aldehydes or ketones.[10]

-

Functional Group Tolerance: It does not reduce many other common functional groups, such as esters, amides, nitriles, and nitro groups, making it ideal for the multifunctional 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate substrate.[11][12]

-

No Strict pH Control: Unlike sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not require strict pH control and is not highly toxic.[1]

-

Convenience: The reaction can be performed as a "direct" or "in situ" process, where all components are mixed together in a single pot, simplifying the experimental procedure.[11]

Application Protocol: Synthesis of Secondary Amines

This protocol describes a general and reliable method for the reductive amination of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate with a representative primary or secondary amine using sodium triacetoxyborohydride.

Materials and Reagents:

-

4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

-

Amine (primary or secondary, 1.1 - 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or argon gas inlet

-

Septa and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture until the aldehyde is fully dissolved.

-

Amine Addition: Add the desired amine (1.1 eq) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.

-

Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause slight effervescence. Ensure adequate venting.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is complete when the starting aldehyde spot has been fully consumed (typically 2-12 hours).

-

Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. This step neutralizes any remaining acid and destroys excess reducing agent.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Add additional water if needed to dissolve all salts. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient elution system (e.g., 10% to 60% ethyl acetate in hexanes) to isolate the pure secondary amine product.

Caption: Step-by-step laboratory workflow for the synthesis.

Data & Expected Results

The protocol is robust for a wide range of primary and secondary amines. The table below provides a guideline for expected outcomes.

| Amine Type | Amine Example | Typical Reaction Time | Expected Yield | Notes |

| Primary, Aliphatic | Benzylamine | 2 - 4 hours | 85 - 95% | Reaction is typically clean and fast. |

| Primary, Aromatic | Aniline | 6 - 12 hours | 70 - 85% | Less nucleophilic amines may require longer reaction times. |

| Secondary, Cyclic | Morpholine | 2 - 4 hours | 90 - 98% | Highly nucleophilic and typically give excellent yields. |

| Secondary, Acyclic | Diethylamine | 4 - 8 hours | 75 - 90% | Steric hindrance may slightly slow the reaction. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient reducing agent. 2. Low quality/wet reagents or solvent. 3. Amine is very weakly nucleophilic or sterically hindered. | 1. Add an additional portion (0.3-0.5 eq) of NaBH(OAc)₃. 2. Ensure all reagents and solvents are anhydrous. 3. Add 1 equivalent of acetic acid to catalyze iminium ion formation.[11][12] |

| Alcohol Byproduct Detected | 1. Reducing agent is too reactive (e.g., NaBH₄). 2. Water present in the reaction mixture. | 1. Ensure NaBH(OAc)₃ is used as the specified reducing agent. 2. Use anhydrous solvents and reagents. |

| Dialkylation of Primary Amine | The product secondary amine reacts with another molecule of aldehyde. | This is rarely an issue with NaBH(OAc)₃ as reduction is fast. If observed, try an indirect (two-step) procedure: pre-form the imine, then add the reducing agent.[11][12] |

| Difficult Purification | Product and starting amine have similar polarities. | Ensure the workup is performed correctly to remove the bulk of the excess amine. A slightly acidic wash (e.g., dilute citric acid) can sometimes help remove basic starting materials, but may also extract the product. Optimize chromatography solvent system carefully. |

Safety Precautions

-

1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood.

-

Sodium Triacetoxyborohydride: Is moisture-sensitive and can release acetic acid upon decomposition. It is an irritant. Avoid inhalation and skin contact.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves at all times.

Conclusion

The reductive amination of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate using sodium triacetoxyborohydride is a highly efficient and versatile method for generating a diverse library of N-substituted pyrazole derivatives. The mild reaction conditions, broad functional group tolerance, and high yields make this protocol an invaluable tool for researchers in medicinal chemistry and organic synthesis, facilitating the rapid exploration of chemical space around this privileged heterocyclic core.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Grogan, G., & Turner, N. J. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10696–10704. [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved February 20, 2026, from [Link]

-

Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (2023, December 29). Reductive amination. Retrieved February 20, 2026, from [Link]

-

Iodice, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Zhang, Z., et al. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 12(4), 2119-2127. [Link]

-

PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved February 20, 2026, from [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved February 20, 2026, from [Link]

-

Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

-

RSC Publishing. (2016, November 17). Review: biologically active pyrazole derivatives. Retrieved February 20, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 20, 2026, from [Link]

-

Olguín, J., & Brooker, S. (2011). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 35(10), 2247-2256. [Link]

-

Baek, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 20, 2026, from [Link]

-

Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 20, 2026, from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved February 20, 2026, from [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 7. rroij.com [rroij.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

procedure for coupling amines to 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

Application Note & Protocol

Title: A Robust Protocol for the Synthesis of N-Substituted Amines via Reductive Amination of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

For Internal Use & Distribution to Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][3] The functionalization of the pyrazole core is a critical step in drug discovery, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

This application note provides a detailed, field-proven protocol for the coupling of primary and secondary amines to 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate. This transformation is a key step in generating diverse libraries of compounds for high-throughput screening and lead optimization. The core of this procedure is the reductive amination reaction, a powerful and reliable method for C-N bond formation.[4][5] We will focus on the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent that offers significant advantages in modern organic synthesis.[6]

Reaction Mechanism and Scientific Rationale

The reductive amination process occurs in two sequential steps within a single pot: (1) formation of an imine or iminium ion intermediate, followed by (2) its immediate reduction to the corresponding amine.

Step 1: Imine/Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is a reversible condensation reaction that forms a hemiaminal intermediate, which then dehydrates to yield a C=N double bond, known as an imine (from a primary amine) or an iminium ion (from a secondary amine).[7][8] The formation of this intermediate is often the rate-limiting step and can be accelerated by a mild acid catalyst, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

Step 2: Selective Reduction

The crucial step is the selective reduction of the imine/iminium ion in the presence of the starting aldehyde. This is where the choice of reducing agent is paramount.

-

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

-

Enhanced Selectivity: Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less reactive towards aldehydes and ketones but highly reactive towards the protonated imine (iminium ion).[4][5] The electron-withdrawing acetate groups attenuate the hydridic character of the reagent, making it a more selective reducing agent.[7]

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require harsh conditions, preserving sensitive functional groups elsewhere in the molecule.[6]

-

Safety and Convenience: NaBH(OAc)₃ is a stable, non-pyrophoric solid that is easier and safer to handle than alternatives like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas under acidic conditions.

-

The overall transformation is a highly efficient one-pot procedure that avoids the isolation of the often-unstable imine intermediate.

Experimental Workflow and Protocol

This section details the complete workflow, from reagent preparation to product purification and characterization.

General Experimental Workflow

Caption: Reductive Amination Workflow.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate | ≥97% Purity | In-house or Commercial | Must be dry. |

| Primary or Secondary Amine | Reagent Grade | Commercial | |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Commercial | Handle in a fume hood. Can be moisture sensitive. |

| 1,2-Dichloroethane (DCE) | Anhydrous | Commercial | Preferred solvent.[6] Anhydrous DCM or THF can also be used. |

| Acetic Acid (AcOH) | Glacial | Commercial | Used as a catalyst. |

| Dichloromethane (DCM) | HPLC Grade | Commercial | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house Prep | For quenching the reaction. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | ACS Grade | Commercial | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |

Detailed Step-by-Step Protocol

This protocol is based on a 1.0 mmol scale of the limiting reagent, typically the pyrazole aldehyde.

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 mmol, 1.0 eq).

-

Add the desired primary or secondary amine (1.1 - 1.2 mmol, 1.1 - 1.2 eq). Rationale: A slight excess of the amine ensures complete consumption of the more valuable aldehyde.

-

Add anhydrous 1,2-dichloroethane (DCE, 5-10 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

-

Imine Formation:

-

Add glacial acetic acid (1.0 mmol, 1.0 eq) to the solution. Note: For many simple amines, this step can be catalyzed by the acetic acid present as a stabilizer in the NaBH(OAc)₃ reagent, but explicit addition is recommended for reproducibility.[4]

-

Stir the reaction mixture at room temperature for 20-30 minutes.

-

-

Reduction:

-

In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) to the stirring solution. Caution: Addition may cause slight gas evolution. Ensure adequate ventilation in a fume hood.

-

Stir the reaction vigorously at room temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Check for the disappearance of the starting aldehyde. A typical reaction time is 2-16 hours, depending on the reactivity of the amine.

-

-

Workup and Quenching:

-

Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~15 mL). Continue adding until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

-

Combine the organic layers. Wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

-

-

Characterization:

-

Confirm the structure and purity of the isolated product using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and absence of starting aldehyde (CHO proton signal ~9-10 ppm will disappear, and a new CH₂ or CH signal will appear).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

-

-

Troubleshooting and Expert Insights

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive (hydrolyzed) NaBH(OAc)₃.2. Sterically hindered or poorly nucleophilic amine. | 1. Use a fresh bottle of NaBH(OAc)₃.2. Increase reaction time. Gently heat the reaction to 40-50 °C.[9] For very unreactive amines, consider a two-step procedure: isolate the imine first, then reduce with NaBH₄.[6] |

| Formation of Side Products | 1. Over-alkylation of primary amine.2. Reduction of the aldehyde starting material. | 1. This is a known issue, though less common with NaBH(OAc)₃ than other reagents.[5] Ensure the amine is not the limiting reagent. A stepwise procedure can also solve this.[6]2. This indicates the reducing agent is too strong or the imine formation is too slow. Ensure the use of NaBH(OAc)₃, not NaBH₄, in the one-pot procedure. |

| Difficult Purification | Product is very polar and streaks on the silica column. | 1. Add 0.5-1% triethylamine or ammonia in methanol to the eluent to suppress tailing of the basic amine product.2. Consider reverse-phase chromatography for highly polar compounds. |

References

-

Royal Society of Chemistry. "Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes." New Journal of Chemistry. Available at: [Link]

-

Myers, A. "Reductive Amination of Aldehydes and Ketones." Chem 115 Handout. Available at: [Link]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Available at: [Link]

-

Jakubke, H.-D. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at: [Link]

-

ResearchGate. "Reaction of aromatic aldehydes with aromatic amines." Scientific Figure on ResearchGate. Available at: [Link]

-

MDPI. "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites." Materials, 2023, 16(4), 1629. Available at: [Link]

-

Asymmetric Synthesis, Catalysis and Organometallic Chemistry. "Imines – Properties, Formation, Reactions, and Mechanisms." Master Organic Chemistry. Available at: [Link]

-

Chemistry Steps. "Reductive Amination of Aldehydes and Ketones to Amines." Chemistry Steps. Available at: [Link]

-

INEOS OPEN. "SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES." INEOS OPEN. Available at: [Link]

-

ResearchGate. "4-Formylpyrazoles: Applications in Organic Synthesis." Request PDF. Available at: [Link]

-

Asian Journal of Chemistry. "1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives." Asian Journal of Chemistry, 2012, 24(12), 5851-5855. Available at: [Link]

-

MDPI. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 2021, 26(19), 5949. Available at: [Link]

-

MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018, 23(1), 134. Available at: [Link]

-

MDPI. "Synthesis and Properties of Pyrazoles." Encyclopedia.pub. Available at: [Link]

-

Chemical Methodologies. "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide." Chemical Methodologies, 2023, 7(4), 282-291. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemmethod.com [chemmethod.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ineosopen.org [ineosopen.org]

Application Notes and Protocols: The Versatility of Pyrazole-5-Carboxylates in Modern Drug Discovery

I. Introduction: The Pyrazole-5-Carboxylate Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone in the design of novel therapeutics.[2][3] Within this class, pyrazole-5-carboxylate and its derivatives hold a place of particular distinction. This functional group not only serves as a versatile synthetic handle for molecular elaboration but also acts as a key pharmacophoric element, engaging with biological targets to elicit a wide range of therapeutic effects.[4][5]

These application notes will provide an in-depth exploration of the utility of pyrazole-5-carboxylates in drug design and synthesis. We will delve into their diverse biological activities, outline robust synthetic protocols for their preparation, and present data-driven insights to guide researchers in this exciting field.

II. Biological Applications: A Scaffold for Diverse Therapeutic Targets

The structural versatility of pyrazole-5-carboxylates has led to their successful application in a multitude of therapeutic areas.[6] The pyrazole core can be strategically substituted to optimize potency, selectivity, and pharmacokinetic properties for a variety of biological targets.

A. Anticancer Activity

A significant body of research highlights the potential of pyrazole-5-carboxylate derivatives as anticancer agents.[1][7] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including kinase inhibition and induction of apoptosis.[1][8]

-

Kinase Inhibition: Many pyrazole-based compounds function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9][10] For instance, pyrazole carboxamides have been synthesized and shown to inhibit kinases such as CK2, AKT1, and PKA, leading to cell cycle arrest in cancer cell lines like MCF-7.[9][11] The pyrazole scaffold can effectively mimic the hinge-binding motifs of ATP, making it an ideal starting point for kinase inhibitor design.[12]

-

Induction of Apoptosis and Autophagy: Several studies have reported that pyrazole-5-carbohydrazide derivatives can induce apoptosis and autophagy in cancer cells.[1] For example, certain derivatives have demonstrated significant growth inhibitory properties against A549 lung cancer cells.[1][7]

Table 1: Examples of Pyrazole-5-Carboxylate Derivatives with Anticancer Activity

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Reported IC50 | Reference(s) |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylates | Cytotoxicity | A549 | 26 µM | [1] |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | Apoptosis Induction | A549 | 49.85 µM | [1] |

| Pyrazole-5-carboxamides | Telomerase Inhibition | MGC-803 | 1.02 µM | [8] |

| Pyrazole Carboxamides | Kinase Inhibition (CK2, AKT1, PKA) | MCF-7 | Not specified | [9][11] |

B. Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib, highlighting its importance in the development of anti-inflammatory agents. Pyrazole derivatives continue to be explored for their potential to treat inflammatory diseases.[1]

C. Antiviral and Antimicrobial Activity

Researchers have also investigated pyrazole-5-carboxylates for their potential as antiviral and antimicrobial agents.[13][14] The ability to functionalize the pyrazole ring allows for the optimization of activity against a range of pathogens. For instance, novel pyrazole derivatives have been synthesized and tested for their activity against coronaviruses like SARS-CoV-2 and MERS-CoV.[13]

D. Other Therapeutic Areas

The applications of pyrazole-5-carboxylates extend to other therapeutic areas, including:

-

Neurodegenerative Diseases: Pyrazole-5-carboxamides have been developed as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), a target implicated in Alzheimer's disease.[15]

-

Diabetes: Novel 1,5-diaryl pyrazole derivatives have shown significant hypoglycemic activity in vivo, suggesting their potential for the treatment of type 2 diabetes.[16]

III. Pyrazole-5-Carboxylate as a Bioisostere

A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[17] The pyrazole-5-carboxylate moiety, and more broadly the pyrazole ring, can serve as a non-classical bioisostere for a carboxylic acid.[18][19] This replacement can offer several advantages:

-

Improved Pharmacokinetic Properties: Replacing a carboxylic acid with a pyrazole can enhance metabolic stability and improve membrane permeability.[20][21]

-

Modulation of Acidity: The pKa of the pyrazole ring differs from that of a carboxylic acid, which can influence the ionization state of the molecule at physiological pH and affect its interaction with targets and its overall pharmacokinetic profile.[19][20]

-

Novel Intellectual Property: Bioisosteric replacement can lead to novel chemical entities with distinct intellectual property rights.[20]

IV. Synthetic Strategies and Protocols

The synthesis of pyrazole-5-carboxylates can be broadly categorized into two main strategies: construction of the pyrazole ring with the carboxylate group already in place, or functionalization of a pre-formed pyrazole ring.[22] The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

A. Strategy 1: Pyrazole Ring Construction

This is a common and versatile approach that allows for the introduction of diversity at multiple positions of the pyrazole ring.

A powerful method for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound) and a dipolarophile (like an alkyne or alkene).[16][23]

Workflow for 1,3-Dipolar Cycloaddition

Caption: General workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.

Protocol 1: Synthesis of Pyrazole-5-carboxylates via 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate [16]

Objective: To synthesize a pyrazole-5-carboxylate derivative using a one-pot 1,3-dipolar cycloaddition.

Materials:

-

Ethyl diazoacetate (EDA)

-

α,β-Unsaturated carbonyl compound (e.g., methyl propiolate)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (ACN)

-

Zinc triflate (catalyst, optional)

-

Triethylamine (base, optional)

Procedure:

-

To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in acetonitrile, add DBU (1.7 eq).

-

Slowly add ethyl diazoacetate (1.0 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-5-carboxylate.

Causality Behind Experimental Choices:

-

DBU as a Base: DBU is a non-nucleophilic base that facilitates the reaction, often leading to excellent regioselectivity and good yields.[16]

-

Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of cycloaddition reaction.

-

Catalyst (Optional): In some cases, a Lewis acid catalyst like zinc triflate can be used to improve the reaction rate and yield.[16]

This is a classical and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[3]

Protocol 2: Synthesis of a Pyrazole-5-carboxylate Ester via Cyclocondensation [22][24]

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.

Materials:

-

A 1,3-dicarbonyl compound (e.g., ethyl 2,4-dioxopentanoate) (1.0 eq)

-

A substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

-

Ethanol or acetic acid (solvent)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in ethanol or acetic acid in a round-bottom flask.

-

Add the substituted hydrazine dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield the pyrazole-5-carboxylate ester.

Causality Behind Experimental Choices:

-

Acidic or Alcoholic Solvent: The reaction is typically carried out in an acidic medium (like acetic acid) or a protic solvent (like ethanol) to facilitate the condensation and cyclization steps.

-

Regioselectivity: The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.

B. Strategy 2: Post-synthetic Modification of the Carboxylate Group

Once the pyrazole-5-carboxylate ester is synthesized, the ester functionality can be readily converted into other functional groups, most commonly a carboxamide, which is a prevalent motif in many bioactive molecules.[9][22]

Workflow for Amide Formation

Caption: Key steps in the conversion of a pyrazole-5-carboxylate ester to a pyrazole-5-carboxamide.

Protocol 3: Hydrolysis of Pyrazole-5-carboxylate Ester to Carboxylic Acid [22]

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.

Materials:

-

Pyrazole-5-carboxylate ester (from Protocol 2) (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

-

Tetrahydrofuran (THF) and Water (co-solvent system)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add LiOH or NaOH (1.5 - 3.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[22]

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[22]

-

Stir the mixture in the ice bath for an additional 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. The product is often pure enough for the next step without further purification.[22]

Protocol 4: Amide Coupling to Synthesize Pyrazole-5-carboxamides [22]

Objective: To synthesize a 1,3-disubstituted-N-substituted-1H-pyrazole-5-carboxamide.

Materials:

-

Pyrazole-5-carboxylic acid (from Protocol 3) (1.0 eq)

-

Desired amine (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

-

Dimethylformamide (DMF) or Dichloromethane (DCM) (solvent)

Procedure:

-

Dissolve the pyrazole-5-carboxylic acid (1.0 eq) in DMF or DCM.

-

Add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

-

Add the coupling reagent (HATU or HBTU) (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole-5-carboxamide.

V. Conclusion and Future Perspectives

Pyrazole-5-carboxylates and their derivatives are undeniably a cornerstone of modern medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, ensures their continued prominence in the quest for novel therapeutics.[2][3] The protocols outlined in these notes provide a solid foundation for researchers to synthesize and explore this versatile scaffold. Future research will undoubtedly uncover new biological targets for pyrazole-5-carboxylate-based drugs and develop even more efficient and innovative synthetic methodologies for their preparation.

VI. References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL: [Link])

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (URL: [Link])

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC. (URL: [Link])

-

Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed. (URL: [Link])

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. (URL: [Link])

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed. (URL: [Link])

-

Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (URL: [Link])

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF- ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B711279C. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. (URL: [Link])

-

Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors | Request PDF - ResearchGate. (URL: [Link])

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (URL: [Link])

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])

-

One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC. (URL: [Link])

-

Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. (URL: [Link])

-

Acid Bioisosteres - Cambridge MedChem Consulting. (URL: [Link])

-

Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid - ResearchGate. (URL: [Link])

-

Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (URL: [Link])

-

Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])

-

Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (URL: [Link])

-

Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed. (URL: [Link])

-

(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. (URL: [Link])

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience. (URL: [Link])

-

Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis - Usiena air - Unisi. (URL: [Link])

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (URL: [Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: [Link])

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Publishing - Rsc.org. (URL: [Link])

-

Synthesis and antiviral activity of new pyrazole and thiazole derivatives - ResearchGate. (URL: [Link])

-

Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones - Organic Chemistry Portal. (URL: [Link])

-

Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. (URL: [Link])

-

Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Structure-Based Drug Design of Potent Pyrazole Derivatives against Rhinovirus Replication | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]